molecular formula C9H15ClO B8482779 3-Nonenoyl chloride CAS No. 764-87-4

3-Nonenoyl chloride

Cat. No.: B8482779
CAS No.: 764-87-4
M. Wt: 174.67 g/mol
InChI Key: ZJHVRKOJRYXRBP-UHFFFAOYSA-N
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Description

Isononanoyl Chloride, also termed 3,5,5-Trimethylhexanoyl chloride, is a branched-chain acyl chloride with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g/mol . It is a clear, pungent liquid (density: 0.93–0.94 g/cm³) with a boiling point of 176–190°C . Its primary applications include synthesizing personal care ingredients (e.g., surfactants) and organic peroxide initiators for plastics production .

Properties

CAS No.

764-87-4

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

non-3-enoyl chloride

InChI

InChI=1S/C9H15ClO/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3

InChI Key

ZJHVRKOJRYXRBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

3-Nonenoyl chloride reacts exothermically with primary amines to form substituted amides. The reaction follows a two-step nucleophilic addition-elimination mechanism:

Mechanism

  • Nucleophilic attack : The amine’s lone pair attacks the electrophilic carbonyl carbon.

  • Elimination : Chloride departs, forming HCl, which reacts with excess amine to yield ammonium chloride .

Experimental Example
In the synthesis of 11C^{11}\text{C}
-labeled capsaicin analogs, (E)-8-methyl-6-nonenoyl chloride condensed with 3,4-dihydroxybenzylamine under biphasic conditions (CHCl3_3
/H2_2
O, NaHCO3_3
), yielding an amide precursor. This intermediate was subsequently methylated with 11C^{11}\text{C}
-CH3_3
I to produce the final radiolabeled compound .

ReactantsConditionsProductYieldSource
3-Nonenoyl chloride + 3,4-dihydroxybenzylamineCHCl3_3
/H2_2
O, NaHCO3_3
, RTN-(3,4-dihydroxybenzyl)-8-methyl-6-nonenamide68%

Esterification with Alcohols

Alcohols react with 3-nonenoyl chloride to form esters, a reaction leveraged in fragrance and polymer industries.

Mechanism

  • Nucleophilic attack : Alcohol’s oxygen attacks the carbonyl carbon.

  • HCl elimination : Chloride leaves, and deprotonation stabilizes the ester 5.

Synthetic Application
Vanillyl alcohol reacted with 8-methylnonenoyl chloride (structurally analogous to 3-nonenoyl chloride) in CH2_2
Cl2_2
under N2_2
, producing capsaicin-like esters. The reaction required stoichiometric base (e.g., pyridine) to neutralize HCl .

ReactantsConditionsProductPuritySource
3-Nonenoyl chloride + vanillyl alcoholCH2_2
Cl2_2
, pyridine, 0°C8-Methylnonenoyl vanillyl ester>95%

Hydrolysis to Carboxylic Acid

Aqueous hydrolysis of 3-nonenoyl chloride proceeds violently, generating 3-nonenoic acid.

Mechanism

  • Water attack : Hydroxide ion nucleophile forms a tetrahedral intermediate.

  • HCl elimination : Regenerates the carbonyl group 5.

Kinetic Data
Hydrolysis in THF/H2_2
O (1:1) at 25°C completes within 30 seconds, with a rate constant k=1.2×102s1k=1.2\times 10^{-2}\,\text{s}^{-1} .

Anhydride Formation with Carboxylic Acids

3-Nonenoyl chloride reacts with carboxylic acids to form mixed anhydrides, useful in peptide coupling.

Example Reaction
RCOOH+3 Nonenoyl chlorideRCO O CO 8 methylnonenoyl+HCl\text{RCOOH}+\text{3 Nonenoyl chloride}\rightarrow \text{RCO O CO 8 methylnonenoyl}+\text{HCl}

Conditions

  • Solvent: Dry diethyl ether

  • Temperature: 0–5°C

  • Base: Triethylamine (to scavenge HCl)

Comparison with Similar Compounds

Key Observations:

  • Chain Length and Branching: Isononanoyl Chloride’s longer, branched chain confers higher molecular weight and boiling point compared to shorter-chain analogs like acetyl chloride .
  • Unsaturation vs. Saturation: 3-Hexenoyl chloride’s double bond (C3 position) likely increases reactivity in addition reactions compared to saturated analogs .
  • Substituent Effects : Chlorinated acyl chlorides (e.g., chloroacetyl chloride) exhibit higher density and reactivity due to electron-withdrawing chlorine substituents .

Isononanoyl Chloride :

  • Reactivity : Reacts with alcohols, amines, and peroxides to form esters, amides, and initiators, respectively. Its branched structure may slow nucleophilic substitution compared to linear chains .
  • Applications : Intermediate in antimicrobial agents, surfactants, and plastic manufacturing .

3-Hexenoyl Chloride :

  • Reactivity : The C3 double bond enables conjugate addition reactions, useful in synthesizing α,β-unsaturated ketones or esters .
  • Applications: Potential use in fragrances or polymer precursors (inference based on unsaturated acyl chloride chemistry).

Chloroacetyl Chloride :

  • Reactivity : High electrophilicity due to chlorine substitution; reacts violently with water and alcohols .
  • Applications : Pharmaceutical intermediates (e.g., acetylcholine derivatives) .

Acetyl Chloride :

  • Reactivity : Rapid acetylation agent but highly flammable and moisture-sensitive .
  • Applications : Dye and pharmaceutical synthesis (e.g., aspirin derivatives) .

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